molecular formula C15H21BO3 B1374399 4-Acetyl-2-methylphenylboronic acid pinacol ester CAS No. 1321848-43-4

4-Acetyl-2-methylphenylboronic acid pinacol ester

Cat. No. B1374399
M. Wt: 260.14 g/mol
InChI Key: BDASTGOIWOBHGT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Pinacol boronic esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Phosphorescence Properties

4-Acetyl-2-methylphenylboronic acid pinacol ester, a type of arylboronic ester, exhibits phosphorescence in the solid state at room temperature. This property challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state. Theoretical calculations suggest that this molecule undergoes an out-of-plane distortion in the excited state, contributing to its phosphorescence. This finding may update the understanding of phosphorescent organic molecules (Shoji et al., 2017).

Solubility in Organic Solvents

The solubility of phenylboronic acid pinacol ester in various organic solvents has been studied. It shows high solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. This information is crucial for its application in organic synthesis and formulation (Leszczyński et al., 2020).

Synthesis of Poly(ester-amide)s

Arylboronic esters have been used in the synthesis of H2O2-cleavable poly(ester-amide)s, highlighting their potential in developing H2O2-responsive delivery vehicles. These polymers, integrated with phenylboronic acid ester, degrade in response to H2O2, offering avenues for controlled release in drug delivery systems (Cui et al., 2017).

Applications in Suzuki Coupling Reactions

Phenylboronic acid pinacol esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. They enable the synthesis of various organic compounds, including symmetrical terphenyls, demonstrating their versatility in organic chemistry (Chaumeil et al., 2002).

Hydrolysis at Physiological pH

The stability of phenylboronic pinacol esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, in aqueous environments, especially at physiological pH, is a concern. Their hydrolysis rates vary depending on substituents and pH, affecting their suitability for pharmacological applications (Achilli et al., 2013).

Palladium-Catalyzed Cross-Coupling Reactions

These compounds are also used in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse organic structures. Such reactions expand the scope of their application in organic synthesis (Takagi et al., 2002).

Copolymer Synthesis for Light Emission

Arylboronic acid pinacol esters have been used in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers demonstrate tailored light emission, suggesting applications in materials science, particularly in the development of optoelectronic devices (Neilson et al., 2007).

Allylic Arylation

They have been utilized in allylic arylation processes, yielding compounds with a phenolic hydroxyl group. This showcases their role in more complex organic synthesis, expanding the range of achievable molecular architectures (Watanabe et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 4-Acetamidophenylboronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pinacol boronic esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Future research may focus on developing more efficient protocols for the functionalizing deboronation of alkyl boronic esters . The development of new reactions involving these compounds could also be a promising area of research .

properties

IUPAC Name

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-10-9-12(11(2)17)7-8-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDASTGOIWOBHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-2-methylphenylboronic acid pinacol ester

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